![molecular formula C17H16O3 B023322 6-Benzyloxy-5-methoxy-1-indanone CAS No. 3199-70-0](/img/structure/B23322.png)
6-Benzyloxy-5-methoxy-1-indanone
Description
Synthesis Analysis
The synthesis of indanone derivatives, closely related to 6-Benzyloxy-5-methoxy-1-indanone, involves multiple steps, including ring closure reactions and Friedel–Crafts cyclization, among others. For instance, the synthesis of 1,1-dimethyl-4-indanols, which shares a similar indanone structure, was achieved through intramolecular Friedel–Crafts cyclization followed by demethylation (Wang, Wu, & Xia, 2006). This indicates the critical role of cyclization reactions in constructing the indanone core, which could be adapted for synthesizing 6-Benzyloxy-5-methoxy-1-indanone.
Molecular Structure Analysis
The molecular structure of indanone derivatives reveals significant insights into their chemical behavior and reactivity. For example, energetic characterization studies of indanone derivatives have used calorimetric techniques and computational methodology to determine the enthalpies of combustion and sublimation, highlighting the stability and conformational preferences of these molecules (Silva, Lima, & Ribeiro da Silva, 2018). These findings can be extrapolated to understand the structural dynamics of 6-Benzyloxy-5-methoxy-1-indanone.
Chemical Reactions and Properties
Indanone derivatives engage in a variety of chemical reactions, leveraging their unique structural elements. For example, the synthesis and properties of photoluminescent 1,4‐bis‐(α‐cyano‐4‐methoxystyryl)benzenes have been explored, demonstrating the potential of indanone-related structures in material science applications due to their photoluminescent properties (Loewe & Weder, 2002). Such reactivity could offer pathways for modifying 6-Benzyloxy-5-methoxy-1-indanone for specific applications.
Physical Properties Analysis
The physical properties of indanone derivatives, such as their melting points, boiling points, and solubility, are crucial for their application in various domains. Studies on compounds like 5,6-dimethoxy-1-indanone, synthesized from veratraldehyde, have focused on optimizing synthetic routes to enhance yield while characterizing the product's physical properties, such as IR and NMR spectra, to confirm its structure (He Ming-hua, 2010). These methodologies can be applied to detail the physical properties of 6-Benzyloxy-5-methoxy-1-indanone.
Chemical Properties Analysis
The chemical properties of indanone derivatives, including reactivity, stability, and interaction with various chemical reagents, are pivotal for their functional application. The synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone, for instance, demonstrates the adaptability of indanone structures to undergo modifications, offering insights into the broader chemical behavior of such compounds (Chen Fan, 2009). This knowledge is instrumental in understanding the chemical properties of 6-Benzyloxy-5-methoxy-1-indanone and how it might interact in various chemical environments.
properties
IUPAC Name |
5-methoxy-6-phenylmethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFBVGZOBOAYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292161 | |
Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-5-methoxy-1-indanone | |
CAS RN |
3199-70-0 | |
Record name | NSC80581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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